N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
Description
N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position. The triazole ring is conjugated to a piperidin-4-yl moiety via a carbonyl group, while the piperidine nitrogen is further functionalized with a 2-cyclohexylacetamide side chain. Safety protocols for handling emphasize avoiding heat sources and ensuring proper storage, reflecting standard precautions for organic compounds .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHFCMXLHYOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signal transduction pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. This typically involves binding to the target protein, leading to a change in the protein’s activity that can affect various cellular processes.
Biochemical Pathways
Compounds that interact with camp-dependent protein kinases can influence a wide range of cellular processes, including cell growth and division, gene expression, and metabolism.
Pharmacokinetics
Similar compounds are known to be absorbed in the human body and can cross the blood-brain barrier. The metabolism and excretion of this compound are currently unknown.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide is a compound belonging to the triazole family, which is known for its diverse biological activities. The triazole moiety has been extensively studied for its potential therapeutic applications, including anticancer, antifungal, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds with a 4-chlorophenyl group have shown promising results against various cancer cell lines. For instance, studies have demonstrated that related triazole compounds inhibit the proliferation of lung cancer cells (A549) and breast cancer cells (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 12.5 |
| Compound B | T47D (Breast) | 27.3 |
| This compound | TBD | TBD |
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties as well. The compound may exhibit activity against various bacterial strains and fungi. For example, related studies have shown that triazole derivatives can inhibit the growth of pathogenic fungi and bacteria .
Table 2: Antimicrobial Activity of Related Triazoles
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 8 μg/mL |
| Compound D | S. aureus | 16 μg/mL |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the piperidine and cyclohexyl groups may enhance its binding affinity to these targets .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Study on Anticancer Properties : A study published in MedChem Research reported that a series of triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with structural modifications influencing their potency .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria and fungi, highlighting their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide has been investigated for its potential as a therapeutic agent due to its unique structural properties.
- Anticancer Activity : Research indicates that compounds with triazole structures can inhibit specific kinases involved in cancer proliferation. For instance, dual CLK/CDK1 inhibitors have shown promise in targeting breast cancer cells by disrupting cell cycle regulation .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for tumor growth and survival. Studies have focused on its interactions with various biological macromolecules, suggesting its role in modulating enzyme activity .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
- Mechanism of Action : The triazole moiety interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to other antifungal agents like fluconazole .
Neuropharmacology
The piperidine component suggests potential applications in neuropharmacology:
- CNS Activity : Research into similar compounds has indicated possible anxiolytic and analgesic effects. The modulation of neurotransmitter systems could provide insights into the compound's potential use in treating neurological disorders .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The electron-deficient 3-nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) reactions. Key findings include:
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in electrophilic and redox reactions:
Electrophilic Sulfur Reactions
The sulfur atom undergoes oxidation and nucleophilic attacks:
Ring-Opening Reactions
Acid- or base-mediated cleavage of the thiadiazole ring:
| Conditions | Products | Mechanistic Pathway | References |
|---|---|---|---|
| HCl (6M, reflux, 12 h) | Cyclopropanecarboxamide-thiourea | Protonation at N3 followed by C-S bond cleavage | |
| NaOH (10%, 80°C, 6 h) | Cyclopropanecarboxamide + H₂S | Base-induced hydrolysis; H₂S detected via lead acetate test |
Cyclopropane Ring Modifications
The strained cyclopropane ring undergoes selective transformations:
| Reaction Type | Conditions | Products | Applications | References |
|-------------------------------|---------------------------|
Comparison with Similar Compounds
Structural Analog 1: N-(Piperidin-1-yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Key Features :
- Core Heterocycle : Pyrazole (5-membered ring with two adjacent nitrogen atoms) instead of triazole.
- Substituents : 4-Chlorophenyl at C5, 2,4-dichlorophenyl at N1, and a methyl group at C3.
- Side Chain : Piperidin-1-yl linked via carboxamide.
Comparison :
Structural Analog 2: (Z)-2-(1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
Key Features :
- Core Heterocycle : 1,2,3-Triazole with a 4-nitrophenyl substituent at N1.
- Substituents : Methyl group at C5, nitrophenyl (electron-withdrawing) at N1.
- Side Chain : Hydrazine-carbothioamide linked via ethylidene.
Comparison :
Structural Analog 3: 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-Fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
Key Features :
- Core Heterocycle : Coumarin (chromene) fused with a triazole.
- Substituents : 4-Chlorobenzyl at triazole N1, 4-fluorophenethyl via carboxamide.
- Additional Group : 2-oxo-chromene backbone.
Comparison :
- The coumarin moiety introduces fluorescence properties and a planar structure, which could facilitate DNA intercalation or enzyme inhibition.
- The fluorophenethyl group may enhance metabolic stability compared to the cyclohexylacetamide in the target compound.
Implications of Structural Variations
- Triazole vs.
- Chloro vs. Nitro Substituents : Chlorine provides moderate electron-withdrawing effects, while nitro groups may increase metabolic instability but enhance binding to electron-rich targets.
- Cyclohexylacetamide vs. Fluorophenethyl : The cyclohexyl group adds steric hindrance, which might improve selectivity but reduce solubility, whereas fluorinated chains enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
